PF-04577806
Overview
Description
PF-04577806 is a potent, selective, and ATP competitive inhibitor of protein kinase C (PKC). It exhibits significant inhibitory activity against various isoforms of PKC, including PKCα, PKCβI, PKCβII, PKCγ, and PKCθ . This compound has shown potential in reversing retinal vascular leakage in diabetic rats .
Chemical Reactions Analysis
PF-04577806 undergoes various types of chemical reactions, primarily focusing on its inhibitory activity. The compound is known to inhibit PKC activity in diabetic rat retinal lysates and other cell lines . Common reagents and conditions used in these reactions include phorbol myristate acetate for stimulating phosphorylation and various cell lines for in vitro studies . The major products formed from these reactions are phosphorylated proteins, which are then analyzed to determine the inhibitory effects of this compound .
Scientific Research Applications
PF-04577806 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study the inhibition of PKC and its effects on various cellular processes . In medicine, it has shown promise in reversing retinal vascular leakage in diabetic models, making it a potential candidate for treating diabetic retinopathy . Additionally, its selective inhibition of PKC isoforms makes it valuable for studying the role of PKC in various diseases and cellular functions .
Mechanism of Action
PF-04577806 exerts its effects by competitively inhibiting ATP binding to PKC, thereby preventing the phosphorylation of downstream targets . The molecular targets of this compound include various isoforms of PKC, such as PKCα, PKCβI, PKCβII, PKCγ, and PKCθ . By inhibiting these isoforms, this compound disrupts PKC-mediated signaling pathways, leading to reduced phosphorylation of proteins involved in cellular processes .
Comparison with Similar Compounds
PF-04577806 is unique in its potent and selective inhibition of multiple PKC isoforms. Similar compounds include other PKC inhibitors, such as bisindolylmaleimide I and Gö 6983 . this compound stands out due to its high selectivity and potency towards specific PKC isoforms, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N7O3/c1-17-14-32(18(2)13-31(17)15-19-8-11-36-12-9-19)25(35)33-16-20-22(26(33,3)4)29-30-23(20)28-24(34)21-7-5-6-10-27-21/h5-7,10,17-19H,8-9,11-16H2,1-4H3,(H2,28,29,30,34)/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUOWTNXQICTJG-MSOLQXFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C)CC5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C)CC5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072100-81-2 | |
Record name | PF 04577806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072100812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04577806 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6E70B7AHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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